2,3-Dihydro-4H-1,2,3-benzothiadiazin-4-one
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Overview
Description
2,3-Dihydro-4H-1,2,3-benzothiadiazin-4-one is a heterocyclic compound that belongs to the class of benzothiadiazines This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-4H-1,2,3-benzothiadiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of anilines with chlorosulfonyl isocyanate, followed by cyclization of the resulting N-chlorosulfonyl ureas . Another method includes the palladium-catalyzed cyclocarbonylation of ortho-aminobenzenesulfonamides .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The Curtius rearrangement followed by intramolecular cyclization is one such method that has been developed for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-4H-1,2,3-benzothiadiazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiadiazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the benzothiadiazine ring .
Scientific Research Applications
2,3-Dihydro-4H-1,2,3-benzothiadiazin-4-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the design of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-4H-1,2,3-benzothiadiazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.
Phthalazinone derivatives: Used in the treatment of cardiovascular diseases and cancer.
Uniqueness: 2,3-Dihydro-4H-1,2,3-benzothiadiazin-4-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
57324-66-0 |
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Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2,3-dihydro-1,2,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C7H6N2OS/c10-7-5-3-1-2-4-6(5)11-9-8-7/h1-4,9H,(H,8,10) |
InChI Key |
MZCNLDQDWLKDNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NNS2 |
Origin of Product |
United States |
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